molecular formula C6H4BrNO2 B2475078 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde CAS No. 1227603-42-0

5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B2475078
CAS No.: 1227603-42-0
M. Wt: 202.007
InChI Key: CNDLEYZYBXPMKV-UHFFFAOYSA-N
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Description

5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde: is a chemical compound with the molecular formula C₆H₄BrNO₂ . It is a yellow solid at room temperature and is known for its applications in various fields of scientific research and industry. This compound is particularly interesting due to its unique structure, which includes a bromine atom and an oxo group attached to a dihydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the bromination of 2-oxo-1,2-dihydropyridine-3-carbaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its ability to form stable complexes with certain enzymes makes it useful in understanding enzyme mechanisms .

Medicine: Its derivatives have shown promise in preliminary studies for their biological activity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 5-Bromo-4-oxo-1,4-dihydropyridine-3-carbaldehyde
  • 2-Oxo-1,2-dihydropyridine-3-carbaldehyde

Uniqueness: 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom at the 5-position and the oxo group at the 2-position make it particularly reactive and versatile in various chemical reactions .

Properties

IUPAC Name

5-bromo-2-oxo-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDLEYZYBXPMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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